4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate
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Overview
Description
4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C14H14N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate typically involves the reaction of 4-methylbenzyl bromide with 2-methoxypyrimidine-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Methylbenzyl 2-carboxypyrimidine-5-carboxylate.
Reduction: 4-Methylbenzyl 2-methoxypyrimidine-5-methanol.
Substitution: 4-Methylbenzyl 2-(substituted)pyrimidine-5-carboxylate.
Scientific Research Applications
4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate is used in various scientific research applications, including:
Pharmaceutical Synthesis: As an intermediate in the synthesis of potential drug candidates.
Drug Development: For studying the pharmacological properties of pyrimidine derivatives.
Heterocyclic Compound Studies: To understand the behavior and reactivity of heterocyclic compounds in different chemical environments.
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzyl 2-hydroxypyrimidine-5-carboxylate
- 4-Methylbenzyl 2-aminopyrimidine-5-carboxylate
- 4-Methylbenzyl 2-chloropyrimidine-5-carboxylate
Uniqueness
4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its reactivity and pharmacological properties. This compound may exhibit different biological activities compared to its analogs with other substituents.
Properties
IUPAC Name |
(4-methylphenyl)methyl 2-methoxypyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-3-5-11(6-4-10)9-19-13(17)12-7-15-14(18-2)16-8-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLILUQKEPUTUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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